molecular formula C17H22N4O2 B3815584 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one

Cat. No. B3815584
M. Wt: 314.4 g/mol
InChI Key: VKHGWLMDTJZLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one is a novel compound that has been synthesized for potential use in scientific research. This compound has been shown to have promising biological activity, which makes it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been suggested that this compound may act as an inhibitor of histone deacetylase (HDAC), which is an enzyme that plays a role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to induce apoptosis in cancer cells, which may make it a potential anti-cancer agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one in lab experiments is its potential to have anti-inflammatory, analgesic, and antipyretic effects. This makes it an interesting target for research on pain and inflammation. Another advantage is its potential as an anti-cancer agent, which makes it an interesting target for cancer research.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available, which means that it must be synthesized in the lab. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on 1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one. One direction is to further investigate its potential as an anti-inflammatory, analgesic, and antipyretic agent. Another direction is to investigate its potential as an anti-cancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy.
Another future direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the discovery of new targets for therapeutic intervention.
Conclusion:
In conclusion, this compound is a novel compound that has potential biological activity, making it an interesting target for scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential as an anti-cancer agent. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one has been shown to have potential biological activity that makes it an interesting target for scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have potential as an anti-cancer agent, with promising results in vitro and in vivo studies.

properties

IUPAC Name

1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-2-methyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-9-18-17(22)7-8-20(13)11-14-10-19-21(12-14)15-5-3-4-6-16(15)23-2/h3-6,10,12-13H,7-9,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGWLMDTJZLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1CC2=CN(N=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one
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1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one
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1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one
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1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one
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1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one
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1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one

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